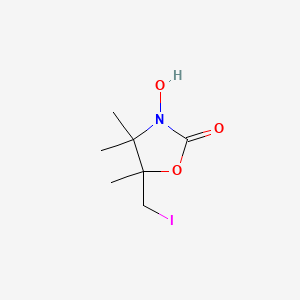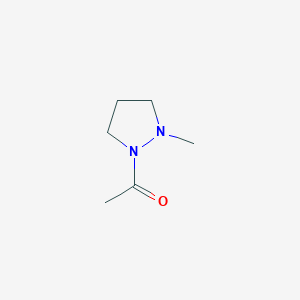
1-(2-Methylpyrazolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrazolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H12N2O It is a derivative of pyrazolidine, characterized by the presence of a methyl group at the second position and an ethanone group at the first position of the pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpyrazolidin-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrazolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrazolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles like amines or thiols replace the existing functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the ethanone group.
Scientific Research Applications
1-(2-Methylpyrazolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
1-(2-Methylpyrrolidin-1-yl)ethan-1-one: Similar in structure but with a pyrrolidine ring instead of a pyrazolidine ring.
1-(2-Methylpiperidin-1-yl)ethan-1-one: Contains a piperidine ring, differing in ring size and nitrogen positioning.
1-(2-Methylmorpholin-1-yl)ethan-1-one: Features a morpholine ring, introducing an oxygen atom into the ring structure.
Uniqueness: 1-(2-Methylpyrazolidin-1-yl)ethan-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazolidine ring provides a different electronic environment compared to pyrrolidine, piperidine, or morpholine rings, influencing its interaction with molecular targets and its overall chemical behavior.
Properties
CAS No. |
823192-85-4 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2-methylpyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H12N2O/c1-6(9)8-5-3-4-7(8)2/h3-5H2,1-2H3 |
InChI Key |
IESNVLRPXADHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


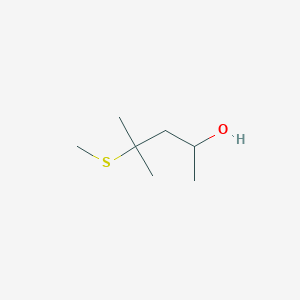
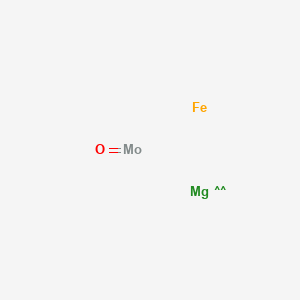
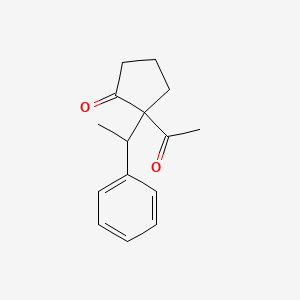
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
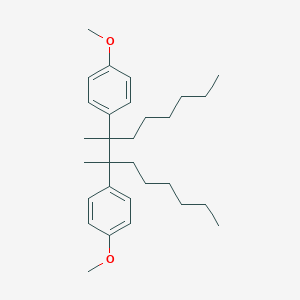

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
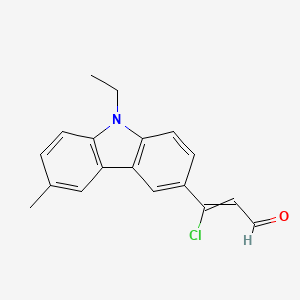
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
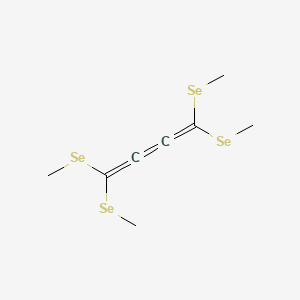

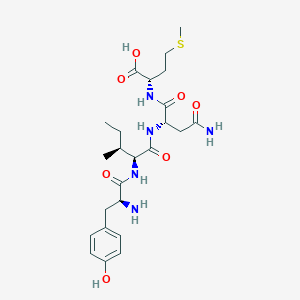
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
